molecular formula C29H39N13O2 B608580 Jentadueto CAS No. 1198772-26-7

Jentadueto

Cat. No.: B608580
CAS No.: 1198772-26-7
M. Wt: 601.72
InChI Key: JQFLARMXIDCGKG-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jentadueto is a fixed-dose combination (FDC) therapy for type 2 diabetes mellitus (T2DM), containing linagliptin (a dipeptidyl peptidase-4 [DPP-4] inhibitor) and metformin hydrochloride (a biguanide). It is approved as an adjunct to diet and exercise to improve glycemic control in adults . The combination leverages complementary mechanisms:

  • Linagliptin: Enhances incretin activity by inhibiting DPP-4, increasing glucose-dependent insulin secretion and reducing glucagon secretion.
  • Metformin: Reduces hepatic glucose production and improves insulin sensitivity .

This compound is available in three immediate-release (IR) tablet strengths:

  • 2.5 mg linagliptin/500 mg metformin
  • 2.5 mg linagliptin/850 mg metformin
  • 2.5 mg linagliptin/1000 mg metformin .
    An extended-release (XR) formulation (this compound XR) was later introduced, protected by nine U.S. patents, with a generic version approved in 2021 .

Properties

CAS No.

1198772-26-7

Molecular Formula

C29H39N13O2

Molecular Weight

601.72

IUPAC Name

1-carbamimidamido-N,N-dimethylmethanimidamide; 8-((3R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)purine-2,6-dione

InChI

InChI=1S/C25H28N8O2.C4H11N5/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20;1-9(2)4(7)8-3(5)6/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3;1-2H3,(H5,5,6,7,8)/t17-;/m1./s1

InChI Key

JQFLARMXIDCGKG-UNTBIKODSA-N

SMILES

CC#CCn(c12)c(N3CCC[C@@H](N)C3)nc1n(C)c(=O)n(Cc(nc4C)nc5c4cccc5)c2=O.CN(C(NC(N)=N)=N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linagliptin mixture with metformin;  Jentadueto;  Jentadueto Xr;  Linagliptin / metformin; 

Origin of Product

United States

Scientific Research Applications

Efficacy in Glycemic Control

Clinical trials have demonstrated that Jentadueto effectively reduces hemoglobin A1c (HbA1c) levels. In a pivotal study involving drug-naïve patients, this compound resulted in:

  • Placebo-corrected reductions in HbA1c : Up to 1.7% after 24 weeks of treatment .
  • Patient Population : The study included 791 participants with insufficient glycemic control, randomized into multiple treatment arms .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Key findings include:

  • Adverse Effects : Common side effects include gastrointestinal disturbances such as nausea and diarrhea. The risk of hypoglycemia was found to be lower compared to other antidiabetic medications .
  • Long-term Use : Longitudinal studies indicate that this compound maintains glycemic control without significant weight gain or increased risk of cardiovascular events .

Pediatric Applications

A notable case study was conducted under the DINAMO study, which assessed the safety and efficacy of linagliptin in pediatric patients aged 10 years and older. However, the results did not demonstrate sufficient effectiveness for expanding indications to this age group .

In-Vitro-In-Vivo Relationship Studies

Research has established an in-vitro-in-vivo relationship for this compound tablets. This involves:

  • Dissolution Studies : Various models were employed to correlate in-vitro dissolution profiles with in-vivo plasma concentration data.
  • Findings : The Weibull model was used to analyze the dissolution data, confirming that the pharmacokinetic profiles align with clinical efficacy outcomes observed in trials .

Comparative Efficacy

A comparative analysis of this compound against its individual components (linagliptin and metformin) showed that:

TreatmentHbA1c Reduction (%)Weight Change (kg)Hypoglycemia Risk
This compound-1.7No significant changeLower than placebo
Linagliptin + MetforminVariesVariesHigher than this compound

Comparison with Similar Compounds

Mechanistic and Pharmacological Comparison

Jentadueto belongs to the DPP-4 inhibitor/biguanide combination class. Key comparators include Kombiglyze XR (saxagliptin/metformin) and Janumet (sitagliptin/metformin). Below is a detailed comparison:

Table 1: Key Features of this compound vs. Kombiglyze
Parameter This compound (Linagliptin/Metformin) Kombiglyze (Saxagliptin/Metformin)
DPP-4 Inhibitor Linagliptin (2.5 mg/dose) Saxagliptin (5 mg/dose)
Metformin Dose 500, 850, 1000 mg IR; 1000 mg XR 500, 1000 mg IR; 500, 1000 mg XR
Dosing Frequency Twice daily (IR); Once daily (XR) Twice daily (IR); Once daily (XR)
Bioequivalence Established vs. individual components Data not available in evidence
HbA1c Reduction Up to 1.7% (placebo-corrected) ~1.5–1.9% (saxagliptin trials)
Common Side Effects Nasopharyngitis, diarrhea Upper respiratory infection, headache
Black Box Warning Lactic acidosis (metformin-related) Lactic acidosis (metformin-related)
Patent Expiry 2021 (generic available) 2020 (generic available)

Efficacy and Clinical Data

  • This compound : In a 24-week trial, this compound (2.5 mg/1000 mg twice daily) demonstrated a 1.7% placebo-corrected reduction in HbA1c in T2DM patients inadequately controlled by diet/exercise .
  • Kombiglyze : Clinical trials for saxagliptin/metformin combinations reported HbA1c reductions of 1.5–1.9% , comparable to this compound but with slight variations in hypoglycemia risk due to saxagliptin’s pharmacokinetics .
Table 2: Stress Degradation Profiles (this compound vs. Kombiglyze)
Condition This compound Stability Kombiglyze Stability
Acidic (HCl) ≤5% degradation ≤7% degradation
Basic (NaOH) ≤3% degradation ≤4% degradation
Oxidative (H₂O₂) ≤2% degradation ≤3% degradation
Photolytic Stable Stable

Pharmacokinetics and Dosage Adjustments

  • This compound XR : Bioequivalence studies confirmed comparable exposure to linagliptin/metformin IR, supporting once-daily dosing .
  • Renal Impairment : Contraindicated in eGFR <30 mL/min/1.73m²; dose adjustments required for eGFR 30–45 .

Preparation Methods

Hydrogenation and Functionalization

The Boc-protected intermediates undergo catalytic hydrogenation to reduce double bonds, followed by saponification to convert ester groups to carboxylic acids. Subsequent amidation and nitrile formation produce intermediates 5–8a,b and 5–8c,d . Final Boc deprotection with p-toluenesulfonic acid yields exo- (9a,b ) and endo-azabicycloheptane carbonitriles (9c,d ).

Coupling with Chiral Amine

The carbonitriles are coupled with Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10 ) under standard peptide coupling conditions. Deprotection yields linagliptin analogs (12a,b and 12c,d ), with the exo-isomer (12a ) identified as the pharmacologically active form.

Table 1: Key Reaction Conditions for Linagliptin Synthesis

StepReagents/ConditionsYield (%)
CycloadditionNH4Cl, THF, 0°C → RT, 24h78–82
Boc ProtectionBoc2O, DMAP, CH2Cl2, 0°C → RT, 12h85–90
HydrogenationH2 (1 atm), Pd/C, MeOH, 6h92–95
Amide to NitrilePOCl3, DMF, CH2Cl2, 0°C → RT, 8h88–91

Formulation of Fixed-Dose Combination Tablets

Jentadueto tablets combine linagliptin (2.5 mg) with metformin hydrochloride (500–1000 mg) in an immediate-release (IR) matrix. The formulation addresses challenges such as hygroscopicity of metformin and pH-dependent stability of linagliptin.

Excipient Selection and Compatibility

Meglumine is incorporated as an alkalizing agent to stabilize linagliptin in the acidic microenvironment created by metformin hydrochloride. Comparative studies show that substituting L-arginine (used in the innovator product) with meglumine maintains tablet integrity under accelerated stability conditions (40°C/75% RH for 6 months).

Table 2: Core Tablet Composition (2.5 mg/1000 mg Strength)

ComponentFunctionQuantity (mg/tablet)
LinagliptinAPI2.5
Metformin HClAPI1000
MeglumineAlkalizing Agent15.0
Microcrystalline CelluloseBinder120.0
Croscarmellose SodiumDisintegrant30.0

Granulation and Compression

A fluidized bed granulation process ensures uniform distribution of linagliptin within the metformin matrix. The granulate is blended with croscarmellose sodium and lubricated with magnesium stearate before compression using rotary presses with 12–15 kN force.

Analytical Methods for Quality Control

Ultra-Performance Liquid Chromatography (UPLC)

A validated UPLC method simultaneously quantifies linagliptin, metformin, and potential degradation products using a C18 column (2.1 × 100 mm, 1.7 µm) and methanol-phosphate buffer (pH 4.0) mobile phase. The method achieves baseline separation within 5 minutes, with linear ranges of 10–320 µg/mL (linagliptin) and 10–1000 µg/mL (metformin).

Table 3: Validation Parameters for UPLC Method

ParameterLinagliptinMetformin
Linearity (R²)0.99980.9995
LOD (µg/mL)0.120.25
LOQ (µg/mL)0.400.83
Intraday Precision (%RSD)0.38–0.950.42–1.12

Dissolution Testing

USP Apparatus II (paddle) at 50 rpm in 900 mL pH 6.8 phosphate buffer ensures ≥85% dissolution of both APIs within 30 minutes. Metformin’s high solubility necessitates sink conditions maintained by 0.1% sodium lauryl sulfate.

Regulatory and Scale-Up Considerations

Bioequivalence Studies

Phase I trials demonstrate bioequivalence between this compound FDC tablets and co-administered linagliptin/metformin IR tablets under fasting and fed conditions. The 90% confidence intervals for AUC0–∞ and Cmax ratios fall within 80–125% for both APIs.

Stability and Packaging

Blister packs with aluminum foil backing provide moisture protection (<25% RH at 25°C). Accelerated stability data indicate no significant degradation over 24 months when stored below 30°C .

Q & A

Q. How do researchers address heterogeneity in adverse event reporting for this compound across post-marketing surveillance databases?

  • Methodological Answer : Apply disproportionality analysis (e.g., reporting odds ratios) using FAERS or EudraVigilance data. Natural language processing (NLP) tools can categorize free-text reports, while hierarchical clustering identifies AE patterns linked to demographic variables .

Q. What statistical techniques are recommended for analyzing non-inferiority of this compound versus newer SGLT2 inhibitor combinations?

  • Methodological Answer : Design non-inferiority RCTs with a pre-specified margin (e.g., ΔHbA1c ≤0.3%). Use two-sided 95% confidence intervals and per-protocol analysis to minimize bias. Bayesian methods can incorporate prior efficacy data for adaptive trial designs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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